molecular formula C16H24HgN6NaO8 B085571 Sodium meralluride CAS No. 129-99-7

Sodium meralluride

Cat. No.: B085571
CAS No.: 129-99-7
M. Wt: 652 g/mol
InChI Key: SZXRJFXCKOFLMP-UHFFFAOYSA-M
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Description

Sodium meralluride, also known as mercuhydrin, is a mercurial diuretic compound. It is primarily used for its diuretic properties, which help in the removal of excess fluid from the body. This compound has been studied for its effects on the kidneys, particularly its action on the proximal tubules .

Scientific Research Applications

Sodium meralluride has been extensively studied for its applications in various fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium meralluride involves the reaction of 3-(4-hydroxy-4-oxobutanoyl)carbamoylamino-2-methoxypropyl with mercury hydroxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is carefully monitored to maintain the purity and efficacy of the compound. The final product is often formulated into injectable solutions for medical use .

Chemical Reactions Analysis

Types of Reactions: Sodium meralluride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation states of mercury, while reduction can yield lower oxidation states .

Mechanism of Action

Sodium meralluride exerts its diuretic effects by acting on the proximal tubules of the kidneys. It inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. This results in a diuretic effect, reducing fluid buildup in the body. The compound’s mechanism involves binding to sulfhydryl groups on renal tubular enzymes, inhibiting their activity and altering ion transport .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific action on the proximal tubules and its mercurial nature. While other diuretics like furosemide and ethacrynic acid act on different parts of the nephron, this compound’s mechanism involves direct interaction with renal tubular enzymes, making it distinct in its mode of action .

Properties

IUPAC Name

sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury;1,3-dimethyl-7H-purine-2,6-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXRJFXCKOFLMP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24HgN6NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-99-7
Record name Meralluride sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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